![molecular formula C7H6N2O B1289357 ベンゾ[d]イソキサゾール-5-アミン CAS No. 239097-74-6](/img/structure/B1289357.png)

ベンゾ[d]イソキサゾール-5-アミン

概要

説明

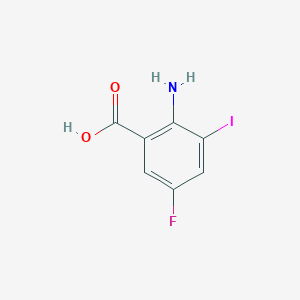

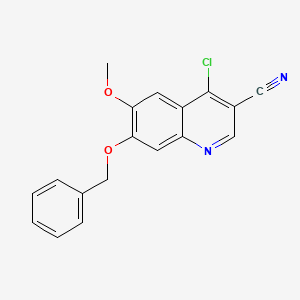

Benzo[d]isoxazol-5-amine is a chemical compound that serves as a versatile building block in organic synthesis. It is a nucleophile that can undergo various cycloaddition reactions, particularly when catalyzed by gold, to yield complex heterocyclic structures such as 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines . The compound also participates in transannulation reactions to form pyrimidine derivatives, which can be further modified for pharmaceutical applications .

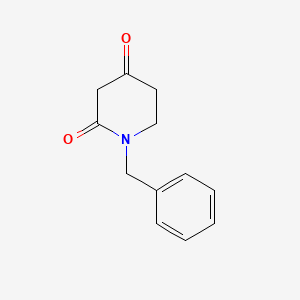

Synthesis Analysis

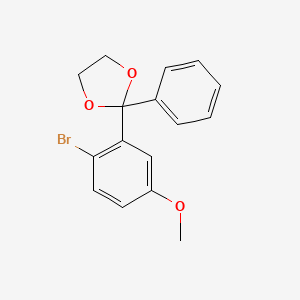

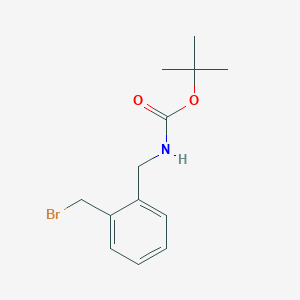

The synthesis of benzo[d]isoxazol-5-amine derivatives can be achieved through different methods. One approach involves gold-catalyzed cycloaddition reactions with ynamides or propargyl esters, leading to the formation of polysubstituted heterocycles . Another method is the I2-DMSO-mediated multicomponent cascade annulation reaction, which forms two C-N bonds and a C-C bond in a single step, efficiently transforming into a pyrimido[4,5-d]pyridazine skeleton .

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazol-5-amine derivatives has been studied using single-crystal X-ray analysis and quantum-chemical calculations. These studies reveal the presence of classic N-H…N and C-H…N hydrogen bonds, which play a crucial role in the formation of the crystal structure. The stacking interactions are also significant in the organization of the crystal lattice .

Chemical Reactions Analysis

Benzo[d]isoxazol-5-amine derivatives exhibit a range of chemical reactivity. They can undergo direct sp3 C–H amination reactions to form benzo[4,5]imidazo[1,2-a]quinoxaline derivatives without the need for transition metals . Additionally, they can be transformed into various bioactive molecules, such as 1,3-thiazol-2-amines with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazol-5-amine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly affect their biological activities. For instance, the presence of a benzoyl group in the isoxazole moiety enhances anti-inflammatory and antibacterial effects . Moreover, the substitution pattern on the benzisoxazole ring can modulate anticonvulsant activity and neurotoxicity, as seen in 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives .

科学的研究の応用

薬理学

ベンゾ[d]イソキサゾール-5-アミンは、様々な薬理学的薬剤の開発におけるコア構造として機能します。 その誘導体は、特に急性骨髄性白血病に対するBRD4阻害剤としての可能性が探索されています 。この化合物は、遺伝子転写を調節するタンパク質であるBRD4に結合する能力があるため、新しい治療薬を設計するための貴重な足場となります。

材料科学

材料科学では、ベンゾ[d]イソキサゾール-5-アミンは、そのユニークな化学的特性のために利用されています。 これは、電子機器やナノテクノロジーで潜在的な用途を持つ新しい材料の開発において用途のあるBRD4ブロモドメイン阻害剤の設計に組み込まれてきました .

化学合成

この化合物は、様々な複雑な分子の作成のためのビルディングブロックとして、化学合成において重要な役割を果たします。 これは、特にイソキサゾール誘導体の合成において価値があり、これは多様な生物学的活性を有する化合物の作成において重要です .

生化学研究

生化学研究では、ベンゾ[d]イソキサゾール-5-アミンは、酵素阻害剤の開発のための貴重な足場となります。 タンパク質-タンパク質相互作用の調節におけるその役割は、細胞プロセスを理解し、生化学的アッセイを設計するために重要です .

医療診断

この化合物の誘導体は、医療診断における使用が検討されています。 反応性と特定のタンパク質に結合する能力を考えると、それらは様々な疾患を検出するように設計されたアッセイにおけるマーカーまたは試薬として役立つ可能性があります .

工業用途

ベンゾ[d]イソキサゾール-5-アミンは、特に染料や顔料の合成における工業用途においても関連しています。 その化学構造により、材料やインクの色付けに役立つ特定の光吸収特性を持つ化合物を生成できます.

作用機序

Target of Action

Benzo[d]isoxazol-5-amine is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, a compound bearing a 4-Cl phenyl substitution at the 5-position of the isoxazole was found to be a potent antibacterial and antifungal agent .

Biochemical Pathways

Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico predictions of similar compounds have indicated good drug-likeness and pharmacokinetic profile .

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that benzo[d]isoxazol-5-amine may have diverse effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

Isoxazoles, including Benzo[d]isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new eco-friendly synthetic strategies and exploring their potential biological activities .

特性

IUPAC Name |

1,2-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYPAYCLSJHBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593215 | |

| Record name | 1,2-Benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239097-74-6 | |

| Record name | 1,2-Benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

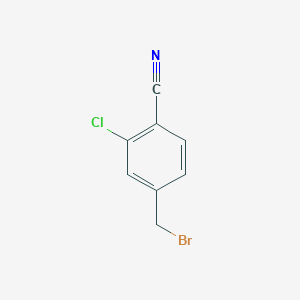

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)